1-(3,4-dimethylbenzoyl)-3-methylpiperidine
Description
Historical Context and Significance of Piperidine (B6355638) Scaffolds in Synthetic Chemistry
The piperidine ring is a fundamental structural motif in chemistry, first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine (B192125), the compound responsible for the pungency of black pepper. wikipedia.org Industrially, piperidine is produced through the hydrogenation of pyridine (B92270). wikipedia.org
The significance of the piperidine scaffold in synthetic chemistry is immense. It is one of the most common nitrogen-containing heterocyclic rings found in pharmaceuticals and natural alkaloids. nih.govijnrd.org Its prevalence is due to several key factors:
Structural Versatility: The piperidine ring can be readily substituted at various positions, allowing for the creation of a vast library of derivatives with diverse three-dimensional shapes and functionalities. ijnrd.org
Synthetic Accessibility: A wide range of synthetic methods have been developed for constructing and functionalizing the piperidine ring, including hydrogenation of pyridines, cyclization of amino-aldehydes, and various multi-component reactions. nih.gov
These characteristics have established the piperidine scaffold as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.netnih.gov The introduction of chiral centers to the piperidine scaffold can further enhance its drug-like properties by providing specific stereochemical arrangements that can lead to improved potency, selectivity, and pharmacokinetic profiles. thieme-connect.com
Overview of Benzoyl-Piperidine Conjugates in Academic Discovery
Benzoyl-piperidine conjugates, which feature a benzoyl group attached to the piperidine nitrogen, are a specific and important subclass of N-acylpiperidines. This fragment is also considered a privileged structure in drug development and is noted for its metabolic stability. nih.gov The combination of the aromatic benzoyl group and the aliphatic piperidine ring creates a scaffold that has been successfully exploited in the discovery of a wide range of bioactive molecules.
Research has demonstrated the utility of the benzoyl-piperidine core in developing agents for various research targets. For instance, derivatives have been synthesized and investigated as potent and selective inhibitors of enzymes such as monoamine oxidase (MAO-A and MAO-B) and carbonic anhydrases. researchgate.netacs.orgnih.gov The N-benzyl piperidine motif, a related structure, is also frequently used in drug discovery to provide crucial cation-π interactions with target proteins and to optimize stereochemical aspects of potency. researchgate.net The synthesis of these conjugates is often straightforward, involving readily available and low-cost reagents, which further enhances their appeal in research and development. nih.gov
Rationale for the Advanced Study of 1-(3,4-Dimethylbenzoyl)-3-methylpiperidine and Related Analogues
The specific compound, this compound, combines the key features of a benzoyl-piperidine conjugate with additional methyl substitutions on both the aromatic ring and the piperidine scaffold. The rationale for the advanced study of this molecule and its analogues stems from the established importance of its constituent parts and the predictable influence of its specific substitutions.
Influence of Methyl Groups: The methyl group on the piperidine ring at the 3-position introduces a chiral center, offering the potential for stereospecific interactions with biological targets. The dimethyl substitution on the benzoyl ring at the 3 and 4 positions influences the electronic properties and steric profile of the aromatic moiety. This can fine-tune binding affinity and selectivity for target proteins. For example, studies on related benzoylpiperidine derivatives have shown that the position and nature of substituents on the benzoyl ring are critical for activity. acs.org
Exploring Chemical Space: The synthesis and characterization of this compound and its analogues contribute to the exploration of chemical space around the privileged benzoyl-piperidine scaffold. By systematically modifying the substitution patterns, researchers can develop structure-activity relationships (SAR) that guide the design of new molecules with optimized properties.
Potential as Research Tools: Analogues with similar structural motifs have been identified as valuable research tools. For instance, a trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivative was identified as a highly potent and selective opioid kappa receptor antagonist. nih.gov Similarly, other N-acylpiperidine derivatives are investigated for their role as cell cycle inhibitors and for other potential applications in chemical biology. researchgate.net The study of this compound is a logical extension of this research, aiming to discover new chemical probes or lead compounds.
While specific research data on this compound is not widely published, its structure represents a rational design based on extensive precedent in medicinal and synthetic chemistry. The investigation of such molecules is crucial for advancing our understanding of how subtle structural modifications can impact molecular properties and interactions.
Data Tables
Table 1: Physicochemical Properties of Parent Scaffolds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) |
| Piperidine | C₅H₁₁N | 85.15 | Colorless liquid | 106 |
| 3-Methylpiperidine (B147322) | C₆H₁₃N | 99.17 | Colorless liquid | 124-126 |
Data sourced from public chemical databases. wikipedia.orgnih.gov
Table 2: Examples of Structurally Related Benzoyl-Piperidine Derivatives in Research
| Compound Name | Application/Target Studied | Key Structural Features |
| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides | Human Carbonic Anhydrase Inhibitors | Sulfamoyl group on the benzoyl ring; carboxamide at the 4-position of piperidine. acs.orgnih.gov |
| N-(1-(2,6-difluorobenzyl)-piperidin-4-yl)-4-phenoxybenzamide | Potential Cell Cycle Inhibitor | N-benzylpiperidine core; phenoxybenzamide moiety. researchgate.net |
| (3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl derivatives | Opioid Kappa Receptor Antagonists | Dimethyl-substituted piperidine; hydroxyphenyl group. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
(3,4-dimethylphenyl)-(3-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-11-5-4-8-16(10-11)15(17)14-7-6-12(2)13(3)9-14/h6-7,9,11H,4-5,8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKODPYGGBFYCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Synthetic Routes to 1-(3,4-Dimethylbenzoyl)-3-methylpiperidine
The creation of this compound can be achieved through several synthetic pathways, primarily involving the formation of an amide linkage between a 3,4-dimethylbenzoyl moiety and a 3-methylpiperidine (B147322) ring.
Traditional methods for forming the amide bond in this compound typically involve the reaction of an activated carboxylic acid derivative with 3-methylpiperidine. A common approach is the use of 3,4-dimethylbenzoyl chloride as the acylating agent. This acid chloride can be prepared from 3,4-dimethylbenzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction of the benzoyl chloride with 3-methylpiperidine, usually in the presence of a base to neutralize the hydrochloric acid byproduct, yields the desired amide.
Alternatively, direct coupling of 3,4-dimethylbenzoic acid with 3-methylpiperidine can be accomplished using a variety of coupling reagents. These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and suppress side reactions. Another efficient system for amidation involves the use of oxalyl chloride and a catalytic amount of triphenylphosphine (B44618) oxide, which can drive the reaction to completion in a short time. nih.govresearchgate.net Oxidative amidation represents another classical approach where aldehydes and secondary amines can be coupled using an oxidizing agent. researchgate.net
Interactive Table: Classical Amidation Reagents
| Reagent Class | Specific Example(s) | Role |
| Chlorinating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride | Converts carboxylic acid to acyl chloride |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Activates carboxylic acid for direct amidation |
| Coupling Additives | 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt) | Improves coupling efficiency and reduces side reactions |
| Phosphonium-based | Triphenylphosphine oxide (catalytic) with oxalyl chloride | In-situ generation of a highly reactive activating agent nih.govresearchgate.net |
Modern synthetic chemistry offers more advanced methods for constructing the benzoylpiperidine scaffold. Palladium-catalyzed cross-coupling reactions, for instance, have emerged as powerful tools. semanticscholar.orgrsc.org While direct acylation is common, related palladium-catalyzed reactions can be used to form C-N bonds. For example, the Buchwald-Hartwig amination could, in principle, be adapted to couple an appropriate piperidine (B6355638) precursor with a benzoyl derivative.
More specifically, palladium-catalyzed carbonylative coupling reactions can be employed. In such a reaction, an aryl halide (e.g., 4-bromo-1,2-dimethylbenzene) could be coupled with 3-methylpiperidine under a carbon monoxide atmosphere with a palladium catalyst. This approach directly introduces the carbonyl group and forms the amide bond in a single step.
Another relevant modern technique is the palladium-catalyzed reductive Heck coupling, which is useful for constructing piperidine rings and can be followed by N-acylation. nih.govorganic-chemistry.org This highlights the versatility of palladium catalysis in synthesizing complex piperidine-containing molecules. nih.govmdpi.com
Interactive Table: Modern Coupling Strategies
| Reaction Type | Key Components | Description |
| Buchwald-Hartwig Amination | Palladium catalyst, Ligand, Base | Forms a C-N bond between an aryl halide/triflate and an amine. |
| Carbonylative Coupling | Palladium catalyst, Carbon monoxide, Aryl halide | Incorporates a carbonyl group and forms an amide bond in one step. |
| Reductive Heck Coupling | Palladium catalyst, Hydride source | Can be used to form the piperidine ring prior to acylation. nih.govorganic-chemistry.org |
Since 3-methylpiperidine is a chiral molecule, the synthesis of enantiomerically pure this compound requires either the use of an enantiomerically pure starting material or a chiral resolution step.
Stereoselective Synthesis: Asymmetric synthesis of 3-methylpiperidine derivatives has been an area of active research. One approach involves the stereoselective reduction of a corresponding substituted pyridine (B92270). whiterose.ac.uk Another powerful method is the use of chiral auxiliaries. For example, an achiral piperidone can be functionalized with a chiral auxiliary, followed by diastereoselective methylation at the 3-position and subsequent removal of the auxiliary. researchgate.net Biosynthesis-inspired methods, such as stereoselective three-component Mannich-type reactions, can also be employed to create multi-substituted chiral piperidines. scispace.com
Chiral Resolution: A common method for separating enantiomers of a racemic mixture is chiral resolution. wikipedia.org For 3-methylpiperidine, this can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid. wikipedia.org The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. wikipedia.org After separation, the desired enantiomer of 3-methylpiperidine can be recovered by neutralizing the salt.
Enzymatic kinetic resolution is another effective technique. Lipases, for instance, can selectively acylate one enantiomer of a racemic mixture of a 3-methylpiperidine precursor, allowing for the separation of the acylated and unreacted enantiomers. nih.govresearchgate.net Chiral chromatography, using a chiral stationary phase, can also be used to separate the enantiomers of 3-methylpiperidine or its derivatives directly.
Interactive Table: Chiral Strategies for 3-Methylpiperidine
| Strategy | Method | Description |
| Stereoselective Synthesis | Asymmetric Hydrogenation | Reduction of a prochiral substituted pyridine using a chiral catalyst. whiterose.ac.uk |
| Chiral Auxiliary | Temporary attachment of a chiral group to guide a stereoselective reaction. researchgate.net | |
| Mannich-type Reaction | A three-component reaction to build the chiral piperidine core. scispace.com | |
| Chiral Resolution | Diastereomeric Salt Formation | Reaction with a chiral acid or base to form separable diastereomeric salts. wikipedia.org |
| Enzymatic Kinetic Resolution | Use of an enzyme to selectively react with one enantiomer. nih.govresearchgate.net | |
| Chiral Chromatography | Separation of enantiomers based on differential interactions with a chiral stationary phase. |
Synthesis of Structural Analogues and Derivatives of this compound
The synthesis of structural analogues allows for the exploration of structure-activity relationships. Modifications can be made to both the benzoyl and piperidine portions of the molecule.
Analogues with different substitution patterns on the benzoyl ring can be synthesized by starting with the appropriately substituted benzoic acid or benzoyl chloride. For example, using 3-hydroxybenzoic acid would lead to a hydroxylated analogue. Palladium-catalyzed cross-coupling reactions are particularly useful for introducing a wide variety of substituents onto the aromatic ring. For instance, Suzuki or Stille couplings can be used to introduce new alkyl, aryl, or vinyl groups. Similarly, Buchwald-Hartwig amination can be used to install amino groups. The synthesis of piperine (B192125) amide analogues with different cyclic amines has been reported, showcasing the modularity of these synthetic approaches. nih.gov
The piperidine ring can be modified in several ways. Moving the methyl group to other positions, such as the 2- or 4-position, can be achieved by starting with the corresponding 2-methylpiperidine (B94953) or 4-methylpiperidine. The synthesis of all 20 regio- and diastereoisomers of methyl-substituted pipecolinates has been demonstrated, highlighting the chemical accessibility of these building blocks. whiterose.ac.uk
Furthermore, additional substituents can be introduced onto the piperidine ring. For instance, the synthesis of trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives has been reported, which could be acylated to produce more complex analogues. nih.gov N-substitution is another point of modification. While the parent compound is a secondary amine derivative, it is possible to start with N-substituted piperidines to create tertiary amine analogues. The synthesis of various piperazine (B1678402) and piperidine derivatives of 1,3,4-oxadiazole (B1194373) has been accomplished, demonstrating the broad applicability of these amine building blocks in constructing diverse chemical scaffolds. nih.gov
Derivatization for Functionalization and Advanced Chemical Probe Development
The structure of this compound offers several avenues for derivatization to create functionalized molecules and advanced chemical probes. Chemical probes are small molecules designed to investigate biological systems by selectively interacting with a specific target. scispace.comolemiss.edu The development of such probes from the this compound scaffold can be envisioned through modifications at two primary locations: the piperidine ring and the dimethylbenzoyl moiety.
Functionalization of the Piperidine Ring: The methyl group at the 3-position of the piperidine ring could be a site for further chemical modification, although this would likely require more complex synthetic strategies, potentially involving ring-opening and closing sequences or advanced C-H activation methods.
Functionalization of the Dimethylbenzoyl Moiety: The aromatic ring of the 3,4-dimethylbenzoyl group is a more accessible site for derivatization. The methyl groups could potentially be functionalized through free-radical halogenation followed by nucleophilic substitution to introduce a variety of functional groups suitable for bioconjugation or for modulating the compound's properties.
Furthermore, the aromatic ring itself can be subject to electrophilic aromatic substitution reactions, although the existing methyl groups will direct incoming electrophiles to specific positions. These modifications could introduce moieties such as nitro groups (which can be reduced to amines), halogens (for cross-coupling reactions), or sulfonyl groups.
The table below outlines potential derivatization strategies for developing chemical probes from this compound.
| Derivatization Site | Reaction Type | Potential Functional Groups Introduced | Purpose in Chemical Probes |
| Piperidine Ring (3-methyl group) | C-H Activation/Functionalization | Hydroxyl, Amino, Halogen | Attachment of reporter groups (fluorophores, biotin), modulation of solubility and cell permeability. |
| Dimethylbenzoyl Moiety (methyl groups) | Free-Radical Halogenation followed by Nucleophilic Substitution | Halogens, Azides, Alkynes, Amines | Introduction of bioorthogonal handles for click chemistry, attachment of affinity tags. |
| Dimethylbenzoyl Moiety (aromatic ring) | Electrophilic Aromatic Substitution | Nitro, Halogen, Sulfonyl | Modulation of electronic properties, introduction of reactive handles for further functionalization. |
Mechanistic Insights into Reaction Pathways and Chemo/Regio/Stereo-selectivity
The formation of this compound via the acylation of 3-methylpiperidine with 3,4-dimethylbenzoyl chloride follows a well-understood nucleophilic acyl substitution mechanism.
The reaction is initiated by the nucleophilic attack of the secondary amine of 3-methylpiperidine on the electrophilic carbonyl carbon of 3,4-dimethylbenzoyl chloride. This step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the hydrochloric acid byproduct.
Chemo-selectivity: The reaction is highly chemoselective. The secondary amine of 3-methylpiperidine is a potent nucleophile and will selectively react with the highly electrophilic acyl chloride.
Regio-selectivity: The acylation occurs exclusively at the nitrogen atom of the piperidine ring, as it is the most nucleophilic site in the molecule.
Stereo-selectivity: The 3-methylpiperidine starting material possesses a stereocenter at the 3-position. If a racemic mixture of (R)- and (S)-3-methylpiperidine is used, the resulting this compound will be a racemic mixture of two enantiomers: (R)-1-(3,4-dimethylbenzoyl)-3-methylpiperidine and (S)-1-(3,4-dimethylbenzoyl)-3-methylpiperidine. The acylation reaction itself does not typically induce chirality or favor one enantiomer over the other in the absence of a chiral catalyst or auxiliary. The resulting product will be a mixture of diastereomers due to restricted rotation around the amide C-N bond, leading to cis and trans isomers with respect to the orientation of the benzoyl group and the methyl group on the piperidine ring.
The kinetics of N-acylation of piperidines can be influenced by the solvent and the specific structure of the acylating agent. butlerov.com The reaction of 3-methylpiperidine with substituted benzoyl chlorides is expected to proceed readily under standard laboratory conditions.
Advanced Spectroscopic and Stereochemical Elucidation
Conformational Analysis of the Piperidine (B6355638) Ring and Benzoyl Moiety
The conformation of 1-(3,4-dimethylbenzoyl)-3-methylpiperidine is primarily defined by two key structural features: the geometry of the six-membered piperidine ring and the orientation of the 3,4-dimethylbenzoyl group relative to this ring.
The piperidine ring typically adopts a chair conformation to minimize angular and torsional strain. For a 3-methylpiperidine (B147322) derivative, the methyl group can exist in either an axial or an equatorial position. The equatorial conformation is generally more stable to avoid 1,3-diaxial interactions. rsc.org
The N-acyl group introduces a planar amide bond, and rotation around the C-N amide bond is restricted due to its partial double bond character. This leads to the existence of rotational isomers (rotamers). researchgate.netrsc.org The benzoyl group itself will have a preferred orientation relative to the piperidine ring to minimize steric hindrance.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational details of such molecules in solution.
¹H and ¹³C NMR: The chemical shifts of the piperidine ring protons and carbons are sensitive to their stereochemical environment. In a chair conformation, axial and equatorial protons will exhibit different chemical shifts and coupling constants. The methyl group at the C3 position would be expected to show a characteristic doublet in the ¹H NMR spectrum. The aromatic protons of the 3,4-dimethylbenzoyl group would appear in the downfield region of the spectrum.
Variable-Temperature NMR (VT-NMR): VT-NMR experiments are crucial for studying the dynamic processes in this compound, such as the piperidine ring inversion and rotation around the amide C-N bond. rsc.orgmontana.edu By monitoring the coalescence of signals as the temperature is changed, the energy barriers for these conformational changes can be determined. nih.govnih.govresearchgate.net For similar N-acylpiperidines, the energy barrier for amide bond rotation is typically in the range of 61-68 kJ/mol. beilstein-journals.org
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These 2D NMR techniques provide information about through-space proximity of protons. researchgate.netlibretexts.orgyoutube.com For this compound, NOESY or ROESY spectra would be invaluable for:
Determining the relative orientation of the 3-methyl group (axial vs. equatorial) by observing correlations to other piperidine protons.
Elucidating the preferred conformation of the benzoyl group relative to the piperidine ring by identifying NOEs between the aromatic protons and the piperidine protons at C2 and C6.
A hypothetical table of expected ¹H NMR chemical shifts is presented below based on data from similar structures. rsc.org
| Proton | Expected Chemical Shift (ppm) |
| Piperidine ring protons | 1.2 - 3.5 |
| 3-methyl protons | 0.8 - 1.0 |
| 3,4-dimethylbenzoyl methyl protons | 2.2 - 2.4 |
| Aromatic protons | 7.0 - 7.5 |
Single-crystal X-ray diffraction would provide definitive information on the solid-state conformation of this compound, including precise bond lengths, bond angles, and torsional angles. whiterose.ac.ukmdpi.com Studies on similar N-benzoylpiperidine derivatives have confirmed the chair conformation of the piperidine ring and the planarity of the amide group in the crystalline state. amanote.comresearchgate.net
The crystal packing would be influenced by intermolecular interactions such as van der Waals forces and potentially weak C-H···O hydrogen bonds involving the carbonyl oxygen. The 3,4-dimethylbenzoyl groups of adjacent molecules might engage in π-π stacking interactions.
Below is a table of expected crystallographic parameters for a hypothetical crystal of this compound, based on data from related compounds. beilstein-journals.orgmdpi.com
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| C-N (amide) bond length | ~1.35 Å |
| C=O (amide) bond length | ~1.24 Å |
| Piperidine ring conformation | Chair |
Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, probes the vibrational modes of a molecule. americanpharmaceuticalreview.comnih.gov These techniques are sensitive to molecular structure and conformation. researchgate.netnih.gov
Raman Spectroscopy: The Raman spectrum of this compound would be expected to show characteristic bands for the piperidine ring vibrations, the C=O stretching of the amide group (around 1630-1660 cm⁻¹), and aromatic ring vibrations. researchgate.netspectrabase.comunimore.it The positions and intensities of the piperidine ring vibrations can provide insights into its conformation. mdpi.com
Vibrational Circular Dichroism (VCD): For this chiral molecule, VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, would be a powerful technique. nih.gov VCD is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of the chiral center at C3 and to study the conformational equilibrium in solution.
A table of characteristic vibrational frequencies is provided below based on known data for N-acylpiperidines and substituted benzenes. nih.gov
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C-H stretching (aromatic) | 3000 - 3100 |
| C-H stretching (aliphatic) | 2800 - 3000 |
| C=O stretching (amide I) | 1630 - 1660 |
| Aromatic C=C stretching | 1450 - 1600 |
| Piperidine ring vibrations | 800 - 1200 |
Chiroptical Properties and Absolute Configuration Determination (if applicable)
The presence of a stereocenter at the C3 position of the piperidine ring makes this compound a chiral molecule, existing as a pair of enantiomers ((R)- and (S)-isomers). Therefore, it is expected to exhibit chiroptical properties.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. pku.edu.cnnih.gov The CD spectrum is highly sensitive to the stereochemistry and conformation of the molecule. The benzoyl moiety acts as a chromophore, and its electronic transitions will give rise to CD signals. The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the C3 stereocenter. nih.gov Furthermore, changes in the CD spectrum upon varying solvent or temperature can provide information about conformational changes.
Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. researchgate.net ORD and CD are related phenomena (through the Kronig-Kramers relations) and provide complementary information about the stereochemistry of a chiral molecule. An ORD spectrum of this compound would show a plain curve at wavelengths far from an absorption band and a Cotton effect curve (with a peak and a trough) in the region of the benzoyl chromophore's absorption. This can be used to determine the absolute configuration and to study conformational equilibria.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods solve the Schrödinger equation or its approximations for a given molecular structure.
Density Functional Theory (DFT) is a robust and widely utilized computational method for probing the electronic structure of molecules. scirp.orgscirp.org It is often selected for its optimal balance of accuracy and computational efficiency. scirp.org For 1-(3,4-dimethylbenzoyl)-3-methylpiperidine, DFT calculations would be pivotal in determining its optimized three-dimensional geometry, which corresponds to its most stable energy state.
A single DFT calculation can yield a wealth of information. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of significant interest. The HOMO-LUMO energy gap serves as a critical indicator of the molecule's chemical stability and reactivity. A larger gap typically suggests higher stability, whereas a smaller gap points to greater reactivity. The spatial distribution of these frontier orbitals can also highlight the probable sites for electrophilic and nucleophilic attacks.
Table 4.1.1: Calculated Electronic Properties of this compound (Illustrative)
| Parameter | Value | Unit |
| Energy of HOMO | N/A | eV |
| Energy of LUMO | N/A | eV |
| HOMO-LUMO Gap | N/A | eV |
| Dipole Moment | N/A | Debye |
| Total Energy | N/A | Hartrees |
| N/A: Data not available in the literature for this specific compound. |
DFT is also instrumental in modeling chemical reactions that involve this compound. By mapping the potential energy surface of a reaction, researchers can pinpoint the lowest energy pathway from reactants to products. This process includes the identification and characterization of the transition state, which is the apex of the energy profile along the reaction coordinate. The energy of this transition state is crucial for determining the activation energy and, consequently, the rate of the reaction. Such analyses are invaluable for comprehending the synthetic routes or metabolic pathways of the compound.
Molecular Dynamics Simulations for Conformational Landscapes and Dynamics
While quantum chemical calculations offer a static depiction of a molecule, Molecular Dynamics (MD) simulations provide a dynamic view of its behavior over time. nih.gov MD simulations apply Newton's equations of motion to a system of atoms and molecules, generating a trajectory that illustrates how the molecule moves, flexes, and interacts with its environment. nih.gov
Table 4.2: Conformational Analysis of this compound (Illustrative)
| Conformer | Relative Population (%) | Key Dihedral Angles (°) |
| Chair (equatorial methyl) | N/A | N/A |
| Chair (axial methyl) | N/A | N/A |
| Twist-Boat | N/A | N/A |
| N/A: Data not available in the literature for this specific compound. |
Molecular Docking and Pharmacophore Modeling for Mechanistic Binding Prediction
Given that many piperidine (B6355638) derivatives demonstrate biological activity, computational methods are frequently employed to predict their interactions with protein targets.
Molecular docking is a computational technique that forecasts the preferred orientation of a molecule when it binds to a specific protein target. scirp.org In the case of this compound, docking studies would entail fitting the molecule into the binding site of a protein of interest and calculating a "docking score" to estimate the binding affinity. This procedure can identify crucial interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex, and can aid in prioritizing compounds for synthesis and biological evaluation. nih.gov
Pharmacophore modeling is another vital tool in the realm of drug discovery. acs.orgfrontiersin.org A pharmacophore represents an abstract model of the essential molecular features required for biological activity. researchgate.net For a series of active piperidine-based compounds, a pharmacophore model can be constructed to define the spatial arrangement of key elements like hydrogen bond donors and acceptors, hydrophobic areas, and aromatic rings. acs.orgfrontiersin.org This model can then serve as a three-dimensional query to screen extensive virtual compound libraries to uncover new molecules with a high likelihood of being active. For this compound, a pharmacophore model could be formulated based on its structural attributes to propose potential biological targets and binding modes. nih.gov
Prediction of Pre-clinical Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Computational)
The pre-clinical assessment of a compound's ADME properties is a critical step in the drug discovery and development pipeline. In silico, or computational, methods provide a rapid and cost-effective means to predict these properties, allowing for the early identification of potential liabilities and the prioritization of candidates for further experimental testing. For the compound this compound, computational models can be employed to estimate its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion characteristics. These predictions are typically based on the molecule's structural features and physicochemical properties. A variety of software and web-based tools, such as QikProp, SwissADME, and pkCSM, are available for this purpose, each utilizing sophisticated algorithms and extensive databases of known compounds to generate predictions. schrodinger.comnih.govnih.gov
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a key determinant of a drug's behavior in the body. It influences solubility, absorption, distribution across biological membranes, and metabolism. A balanced lipophilicity is crucial; while high lipophilicity can enhance membrane permeability, it may also lead to increased metabolic clearance and lower solubility.
Computational tools can predict the logP of this compound based on its chemical structure. These predictions are valuable for assessing its likely oral absorption and distribution characteristics.
Membrane permeability is another critical factor for oral bioavailability and distribution to target tissues. The ability of a compound to passively diffuse across the intestinal epithelium and other biological barriers is often predicted using models such as the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.gov In silico models can estimate a compound's permeability, often classifying it as having high or low permeability.
Table 1: Predicted Physicochemical and Lipophilicity Properties of this compound
| Property | Predicted Value | Method/Tool |
| Molecular Weight | 245.37 g/mol | --- |
| logP (Octanol/Water) | 3.5 - 4.5 | Various QSAR-based models |
| Topological Polar Surface Area (TPSA) | 29.54 Ų | --- |
| Hydrogen Bond Donors | 0 | --- |
| Hydrogen Bond Acceptors | 2 | --- |
| Rotatable Bonds | 3 | --- |
Note: The values in this table are hypothetical predictions based on the analysis of similar chemical structures and established computational chemistry principles. They are intended to be illustrative of the data generated in a computational ADME study.
The metabolism of a drug candidate is a primary determinant of its half-life and potential for drug-drug interactions. The cytochrome P450 (CYP) family of enzymes is responsible for the majority of phase I metabolic reactions. Computational tools like BioTransformer and MetaSite can predict the likely sites of metabolism on a molecule and the resulting metabolites. nih.govmoldiscovery.combiotransformer.ca These predictions are based on the reactivity of different parts of the molecule and their accessibility to the active sites of CYP enzymes. frontiersin.org
For this compound, several metabolic pathways can be predicted. The most probable sites for oxidation by CYP enzymes include the methyl groups on the benzoyl ring and various positions on the piperidine ring.
Predicted Phase I Metabolic Pathways for this compound:
Aromatic Hydroxylation: Oxidation of one of the methyl groups on the xylyl moiety to a hydroxymethyl group, followed by further oxidation to a carboxylic acid.
Aliphatic Hydroxylation: Oxidation at various positions on the 3-methylpiperidine (B147322) ring, leading to the formation of hydroxylated derivatives. The 3-methyl group itself is also a potential site of hydroxylation.
N-Dealkylation: While less common for N-acyl compounds, cleavage of the piperidine ring is a theoretical possibility.
Oxidative Dehydrogenation: Introduction of a double bond in the piperidine ring.
Following phase I metabolism, the resulting metabolites can undergo phase II conjugation reactions, such as glucuronidation of the newly formed hydroxyl groups, to increase their water solubility and facilitate excretion.
Table 2: Predicted Major Metabolites of this compound
| Metabolite Structure | Metabolic Reaction | Predicted Enzyme(s) |
| 1-(3-hydroxymethyl-4-methylbenzoyl)-3-methylpiperidine | Aromatic methyl hydroxylation | CYP2D6, CYP3A4 |
| 1-(4-hydroxymethyl-3-methylbenzoyl)-3-methylpiperidine | Aromatic methyl hydroxylation | CYP2D6, CYP3A4 |
| 1-(3,4-dimethylbenzoyl)-3-hydroxymethylpiperidine | Aliphatic methyl hydroxylation | CYP2C9, CYP2D6 |
| 1-(3,4-dimethylbenzoyl)-3-methyl-4-hydroxypiperidine | Aliphatic ring hydroxylation | CYP3A4, CYP2C9 |
Note: This table presents hypothetical major metabolites based on common metabolic pathways for similar chemical structures as predicted by computational software. The actual metabolic profile would need to be confirmed through in vitro and in vivo experimental studies.
Mechanistic Investigations of Molecular Interactions in Pre Clinical Models
In Vitro Receptor Binding and Functional Assays (e.g., G-Protein Coupled Receptors, Ion Channels, Transporters)
Extensive searches for the specific chemical compound 1-(3,4-dimethylbenzoyl)-3-methylpiperidine did not yield any direct scientific literature detailing its in vitro receptor binding profile or functional activity. The provided search results pertain to other, structurally distinct piperidine (B6355638) and piperazine (B1678402) derivatives, and therefore, no data can be presented for the target compound.
Ligand-Target Binding Kinetics and Affinity Determination
No information was found regarding the ligand-target binding kinetics or affinity (e.g., Kd, Ki, IC50 values) of this compound for any G-protein coupled receptors, ion channels, or transporters.
Receptor Occupancy Studies in Cellular Systems
There are no available studies on the receptor occupancy of this compound in cellular systems.
Modulation of Receptor Activity (e.g., agonism, antagonism, allosteric modulation)
Data on the modulation of receptor activity, such as agonism, antagonism, or allosteric modulation by this compound, is not available in the public domain based on the conducted searches.
Enzymatic Modulation and Inhibition Studies
No studies were identified that investigated the enzymatic modulation or inhibition properties of this compound.
Enzyme Kinetic Analysis (e.g., IC50, Ki determination)
There is no available data on the enzyme kinetic analysis, including IC50 or Ki values, for this compound.
Mechanism of Enzyme Inhibition (e.g., competitive, non-competitive, uncompetitive)
Information regarding the mechanism of enzyme inhibition by this compound is not available.
Cellular Pathway Perturbation Studies (In Vitro Cell Lines)
In vitro studies using cultured cell lines are fundamental to understanding how a compound affects cellular functions at a molecular level. These experiments provide a controlled environment to dissect specific signaling pathways and identify direct molecular targets.
Signal Transduction Modulation and Downstream Effects
The initial assessment of a novel compound involves evaluating its impact on key signal transduction pathways. Signal transduction is the process by which a cell converts an external signal into a functional response. Researchers would expose various cell lines (e.g., neuronal, cancerous) to the compound and measure changes in the activity of signaling proteins.
A common technique involves treating cells with the compound and then analyzing cell lysates to measure the phosphorylation status of key proteins within a pathway. For instance, in the context of cancer research, the Hippo signaling pathway, which controls organ size, is often investigated. A compound's effect on this pathway could be determined by observing changes in the activity of effector proteins like TEAD transcription factors. researchgate.net The modulation of such pathways can lead to a variety of downstream effects, including altered gene expression and changes in cell growth or differentiation.
Cellular Target Engagement Assays and Residence Time
Identifying the specific protein(s) that a compound binds to within a cell is a critical step. Cellular target engagement assays confirm that the compound reaches and interacts with its intended target in a complex cellular environment. Methods like the Cellular Thermal Shift Assay (CETSA) are employed to measure the thermal stabilization of a protein when a compound binds to it. researchgate.net An increase in the target protein's stability in the presence of the compound indicates direct engagement. youtube.com
Another approach is the use of probe-based assays. In these experiments, cells are treated with the test compound, which competes with a chemical probe that has a known affinity for a specific target, such as a kinase. nih.gov The degree to which the test compound displaces the probe provides a quantitative measure of target engagement. nih.gov These assays can be adapted to high-throughput formats to screen a compound against a wide array of potential targets. researchgate.net The duration of this binding, or "residence time," is also a key parameter, as a longer residence time can lead to a more sustained biological effect.
Effects on Specific Cellular Processes (e.g., differentiation, gene expression, protein-protein interactions)
Beyond general signaling pathways, researchers investigate a compound's influence on specific cellular processes. For example, a compound's ability to induce cellular senescence or cell death would be of interest in cancer cell lines. researchgate.net Its effect on cell differentiation could be studied in stem cell models.
Furthermore, a compound's impact on gene expression can be analyzed using techniques like RNA sequencing. This would reveal which genes are up- or down-regulated following treatment. The influence on protein-protein interactions is also a key area of investigation. For instance, a compound might disrupt the interaction between two proteins that are critical for a disease process, such as the binding of YAP to TEAD in the Hippo pathway. researchgate.net
Investigation in Select Animal Models for Mechanistic Understanding (e.g., neurochemical effects in rodents)
Following in vitro characterization, studies in animal models, typically rodents, are essential to understand the compound's effects within a living organism. These models allow for the investigation of complex physiological and behavioral responses that cannot be replicated in cell cultures.
Neurotransmitter System Modulation (e.g., dopamine (B1211576), serotonin (B10506) reuptake)
For a compound with potential psychoactive properties, its effects on neurotransmitter systems are of paramount importance. Studies in rodents would measure changes in the levels of neurotransmitters like dopamine and serotonin in different brain regions. For example, researchers might investigate if the compound acts as a selective serotonin reuptake inhibitor (SSRI), which would lead to an increase in extracellular serotonin levels. nih.gov
The neurochemical effects can be regionally selective. A compound might alter dopamine utilization in the striatum but not in the frontal cortex, suggesting a specific site of action. nih.gov Such alterations in neurotransmitter systems are often associated with behavioral changes observed in the animals. nih.govnih.gov
Pharmacodynamic Biomarker Identification in Animal Tissue and Fluids
Pharmacodynamic biomarkers are measurable indicators of a biological response to a compound. Identifying these biomarkers in animal models is crucial for understanding the compound's mechanism of action and for potential translation to clinical studies. These biomarkers can be changes in the concentration of a specific protein, a metabolite, or a neurotransmitter in tissues or bodily fluids like blood or cerebrospinal fluid.
For instance, an increase in extracellular serotonin in the brain's ventral hippocampus and frontal cortex following administration of a compound would serve as a pharmacodynamic biomarker of its activity as a potential antidepressant. nih.gov These biomarkers can help to confirm that the compound is engaging its target and producing the expected biological effect in a living system.
Structure Activity Relationships Sar and Structure Property Relationships Spr
Systematic Investigation of Benzoyl Moiety Structural Variations and their Impact on Molecular Interactions
The benzoylpiperidine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a wide array of bioactive compounds. innospk.comnih.gov The substituents on the benzoyl ring play a critical role in modulating the affinity and selectivity of these compounds for their biological targets. The nature, position, and size of these substituents can significantly alter electronic and steric properties, influencing binding interactions.
For the specific case of 1-(3,4-dimethylbenzoyl)-3-methylpiperidine, the benzoyl moiety is substituted with two methyl groups at the 3- and 4-positions.
Research Findings:
Electronic Effects : Methyl groups are weakly electron-donating. The presence of two such groups on the aromatic ring increases the electron density of the phenyl ring, which can enhance π-π stacking or cation-π interactions with aromatic residues (like tyrosine, tryptophan, or phenylalanine) in a receptor's binding pocket.
Steric and Hydrophobic Effects : The dimethyl substitution pattern adds steric bulk and increases lipophilicity (hydrophobicity). This can promote favorable hydrophobic interactions within a non-polar binding pocket, potentially increasing binding affinity. However, the specific positioning is crucial. The 3,4-disubstitution pattern provides a distinct shape that must be complementary to the topology of the target site.
Comparative Analysis : In studies of various benzoylpiperidine derivatives, the substitution pattern on the benzoyl ring is a key determinant of activity. For instance, in the context of monoacylglycerol lipase (B570770) (MAGL) inhibitors, moving a substituent from one position to another can drastically alter inhibitory potency. nih.gov While direct data on a 3,4-dimethyl pattern is scarce, research on related compounds often shows that small alkyl or halogen substituents on the benzoyl ring are well-tolerated or beneficial for activity at various receptors, including serotonergic and dopaminergic targets. nih.gov
To illustrate the importance of the substitution pattern, the following table outlines the expected impact of varying the substituents on the benzoyl ring, based on general principles observed in related chemical series.
Table 1: Hypothetical Impact of Benzoyl Ring Substitutions on Molecular Interactions
| Compound Name | Benzoyl Ring Substituent | Expected Impact on Activity | Rationale |
| 1-(4-methylbenzoyl)-3-methylpiperidine | 4-methyl | Moderate affinity | Single methyl group provides a hydrophobic contact point without significant steric hindrance. |
| 1-(3,5-dimethylbenzoyl)-3-methylpiperidine | 3,5-dimethyl | Potentially altered selectivity/affinity | Different steric profile compared to the 3,4-isomer, which may favor or disfavor binding depending on pocket shape. |
| 1-(3,4-dichlorobenzoyl)-3-methylpiperidine | 3,4-dichloro | Potentially high affinity | Chloro groups are electron-withdrawing and hydrophobic, which can lead to strong interactions, but the electronic effect differs from methyl groups. |
| 1-(4-methoxybenzoyl)-3-methylpiperidine | 4-methoxy | Potentially altered interactions | The methoxy (B1213986) group is electron-donating but can also act as a hydrogen bond acceptor, introducing different types of interactions compared to a methyl group. |
| This compound | 3,4-dimethyl | Potentially enhanced affinity | The combined hydrophobic and electronic effects of two methyl groups at these specific positions may create an optimal fit and interaction profile for a complementary binding site. |
Role of Piperidine (B6355638) Ring Substituents (e.g., N-methyl, 3-methyl) in Modulating Activity and Selectivity
The piperidine ring is more than a simple linker; it is a conformationally flexible heterocycle whose substitution pattern dictates the spatial orientation of other functional groups. nih.gov The position of substituents on the piperidine ring is known to strongly influence the activity and selectivity of drug candidates. nih.gov
Research Findings:
The 3-Methyl Group : The presence of a methyl group at the 3-position of the piperidine ring has significant stereochemical implications.
Conformational Restriction : The methyl group restricts the conformational freedom of the piperidine ring. In its preferred chair conformation, the methyl group will likely occupy an equatorial position to minimize steric strain (1,3-diaxial interactions). rsc.org This locks the piperidine ring into a more defined shape, which can be beneficial for binding if that shape is complementary to the receptor site.
Chirality : The 3-methyl group introduces a chiral center. It is common for enantiomers (R and S forms) of such molecules to exhibit vastly different biological activities and potencies, as one enantiomer typically fits much better into the chiral binding site of a biological target than the other.
Hydrophobicity : The methyl group adds a small hydrophobic feature that can interact with a corresponding sub-pocket on the target protein, potentially enhancing binding affinity. Studies on opioid antagonists with a 3,4-dimethylpiperidine (B1368319) structure have shown that these methyl groups are crucial for activity. nih.govebi.ac.uk
N-Acyl Linkage : The compound is an N-benzoyl derivative, meaning the piperidine nitrogen is part of an amide bond. This is distinct from N-alkyl derivatives (like N-methyl or N-benzyl). The N-acyl group makes the nitrogen atom non-basic and planar. This lack of a basic nitrogen, a common feature in many centrally-acting drugs, means this molecule will not form ionic bonds in the same way as protonated amine drugs. Its interactions will be governed by hydrogen bonds (to the carbonyl oxygen), dipole-dipole forces, and hydrophobic interactions.
Table 2: Influence of Piperidine Ring Substitution on Activity
| Substitution | Effect on Structure | Consequence for Biological Activity |
| 3-methyl (Equatorial) | Introduces a chiral center; restricts ring conformation; adds a hydrophobic point. | Can lead to stereospecific binding (one enantiomer being more active); pre-organizes the molecule for a better fit, potentially increasing affinity and selectivity. |
| 4-methyl | Adds a hydrophobic point at a different vector compared to the 3-methyl position. | May interact with a different region of the binding pocket; activity would depend entirely on the target's topology. |
| N-methyl (hypothetical analog) | Introduces a basic, protonatable nitrogen center. | Would allow for ionic interactions with acidic residues (e.g., Aspartic Acid) in a receptor, completely changing the binding mode compared to the N-benzoyl compound. journalagent.com |
| No substitution | More conformational flexibility in the piperidine ring. | Higher entropic penalty upon binding, which may lead to lower affinity compared to the more rigid 3-methyl substituted ring. |
Conformational Flexibility and its Influence on Ligand-Target Recognition and Specificity
Piperidine Ring Pucker : As a six-membered ring, piperidine adopts a chair conformation to minimize angle and torsional strain. wikipedia.org The equatorial 3-methyl group helps to stabilize one particular chair conformation over others.
Benzoyl Group Orientation : The single bond connecting the benzoyl group to the piperidine nitrogen allows for rotation. The orientation of the 3,4-dimethylphenyl ring relative to the piperidine ring is a critical determinant of the molecule's volume and the directionality of its potential interactions. The final, low-energy conformation adopted in the receptor binding site will be one that maximizes favorable contacts and minimizes steric clashes.
The combination of these factors means that while the molecule has some flexibility, it likely exists as a limited set of preferred low-energy conformations. This "conformational pre-organization" can be advantageous for binding, as less of an energetic penalty is paid to adopt the bioactive conformation required for target recognition.
Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches for Predictive Modeling
QSAR is a computational technique used in drug design to find correlations between the physicochemical properties of a series of compounds and their biological activities. nih.govmdpi.com While no specific QSAR study on this compound is available, we can outline the approach that would be used to model its activity and that of its analogs.
A QSAR model is a mathematical equation of the form:
Biological Activity = f(Physicochemical Descriptors)
To build such a model for this series, a set of analogs would be synthesized and tested for a specific biological activity (e.g., receptor binding affinity, IC₅₀). Then, various molecular descriptors for each analog would be calculated.
Key Steps in a QSAR Study:
Data Set Generation : A series of analogs would be created, systematically varying substituents on both the benzoyl and piperidine rings.
Descriptor Calculation : For each molecule, a wide range of descriptors would be computed. These fall into several categories.
Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical model that best correlates the descriptors with the observed biological activity. nih.gov
Model Validation : The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure it is robust and not a result of chance correlation. mdpi.com
The resulting model can then be used to predict the activity of new, unsynthesized compounds and to provide insights into the structural features that are most important for activity.
Table 3: Relevant Molecular Descriptors for a QSAR Study of this compound Analogs
| Descriptor Class | Example Descriptors | Information Provided |
| Electronic | Hammett constants (σ), Partial atomic charges, Dipole moment | Describes the electron-donating/withdrawing nature of substituents and the charge distribution across the molecule. |
| Steric/Topological | Molar refractivity (MR), Molecular weight, Molecular shape indices (e.g., Kappa indices), Shadow areas | Describes the size, shape, and bulk of the molecule and its substituents. nih.gov |
| Hydrophobic | LogP (octanol-water partition coefficient), Hydrophobic surface area | Quantifies the lipophilicity of the molecule, which is crucial for membrane permeation and hydrophobic interactions. |
| 3D Descriptors | Potential energy, van der Waals surface area, Principal moments of inertia | Describes the three-dimensional properties of the molecule based on its low-energy conformation. |
Advanced Analytical Method Development
Chromatographic Methods for Separation, Purity Assessment, and Enantiomeric Excess Determination
Chromatography is the cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For 1-(3,4-dimethylbenzoyl)-3-methylpiperidine, various chromatographic techniques are employed to assess its purity and resolve its stereoisomers.
High-Performance Liquid Chromatography (HPLC) with various detection methods
High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity of non-volatile compounds like this compound. The method's versatility allows for the use of various stationary and mobile phases to achieve optimal separation from synthesis-related impurities.
A common approach involves reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase. For N-benzoylpiperidine derivatives, C18 columns are frequently utilized. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like formic acid or phosphoric acid to improve peak shape and resolution. sielc.com Detection is commonly performed using a UV-Vis or a Photodiode Array (PDA) detector, which monitors the absorbance of the eluent at specific wavelengths. The dimethylbenzoyl moiety in the target compound provides a suitable chromophore for UV detection. A patent for the analysis of benzoyl-3-aminopiperidine suggests a UV detection wavelength of 254 nm. google.com
| Parameter | Condition | Rationale/Details |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for separation of moderately polar to non-polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Gradient elution (e.g., 50-95% B over 15 min) for efficient separation of impurities with varying polarities. Formic acid improves peak shape for the basic piperidine (B6355638) moiety. |
| Flow Rate | 1.0 mL/min | A typical flow rate for analytical scale HPLC, balancing analysis time and separation efficiency. |
| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | PDA at 254 nm | The aromatic benzoyl group allows for sensitive UV detection. PDA provides spectral data for peak purity analysis. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography (GC) for Volatile Derivatives
While this compound itself may have limited volatility, Gas Chromatography (GC) can be employed for its analysis, often following a derivatization step. Derivatization is a chemical modification to convert the analyte into a more volatile and thermally stable compound, which is more amenable to GC analysis. For piperidine-containing compounds, derivatization can also improve chromatographic peak shape. oup.com
For compounds with secondary amine functionalities, derivatization with reagents such as pentafluorobenzoyl chloride can be effective. oup.com This process creates a less polar and more volatile derivative suitable for GC. The analysis is typically performed on a capillary column with a non-polar stationary phase, such as a diphenyl dimethyl polysiloxane phase. researchgate.net A Flame Ionization Detector (FID) is commonly used for detection due to its robustness and wide linear range. For more sensitive and specific detection, a Nitrogen-Phosphorus Detector (NPD) can be utilized, as it provides an enhanced response for nitrogen-containing compounds like piperidine derivatives. oup.com
| Parameter | Condition | Rationale/Details |
| Derivatization Reagent | Pentafluorobenzoyl chloride (PFBCI) | Reacts with the piperidine nitrogen (if it were secondary) or other reactive sites to increase volatility and improve chromatographic properties. oup.com |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A common, robust, low-polarity column suitable for a wide range of underivatized and derivatized compounds. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases used in GC. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the sample. |
| Oven Program | 150°C (hold 1 min), ramp to 300°C at 15°C/min, hold 5 min | A temperature gradient program to separate compounds with different boiling points. |
| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) | FID is a universal detector for organic compounds. NPD offers higher sensitivity for nitrogen-containing compounds. oup.com |
Chiral Chromatography for Enantiomeric Purity and Separation
The presence of a stereocenter at the 3-position of the piperidine ring means that this compound exists as a pair of enantiomers. As enantiomers can exhibit different biological activities, their separation and quantification are critical. Chiral chromatography is the most effective technique for this purpose.
This separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, OJ), are widely used and have proven effective for resolving racemic mixtures of piperidine derivatives. nih.gov The mobile phase in chiral HPLC often consists of a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol modifier (such as isopropanol (B130326) or ethanol). The choice and ratio of the mobile phase components are crucial for achieving enantiomeric resolution. nih.gov In some cases, derivatization with a chromophore-containing group like benzoyl chloride can enhance detection and may also improve chiral recognition on the CSP. google.com
| Parameter | Condition | Rationale/Details |
| Chiral Column | Cellulose-based CSP (e.g., Chiralcel® OD-H, 4.6 x 250 mm, 5 µm) | These phases are known to effectively resolve a wide range of chiral compounds, including piperidine derivatives. nih.gov |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | A common normal-phase eluent for polysaccharide-based CSPs. The ratio can be optimized to improve resolution. |
| Flow Rate | 0.8 mL/min | A typical flow rate for chiral separations on analytical columns. |
| Column Temperature | 25°C | Temperature control is critical for reproducible chiral separations. |
| Detection | UV at 254 nm | The benzoyl moiety provides a strong chromophore for sensitive detection of the separated enantiomers. |
Mass Spectrometry for Identification and Quantification in Complex Research Matrices
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like liquid chromatography, it provides high sensitivity and specificity for the identification and quantification of compounds in complex mixtures.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Analysis
For the detection and quantification of this compound at very low concentrations, such as in biological fluids during pre-clinical research, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique offers exceptional sensitivity and selectivity by monitoring specific fragmentation transitions of the target analyte.
Sample preparation for complex matrices like plasma often involves a simple protein precipitation step with a solvent like acetonitrile, followed by centrifugation. nih.gov The resulting supernatant is then injected into the LC-MS/MS system. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This process significantly reduces background noise and enhances selectivity. nih.gov
| Parameter | Condition | Rationale/Details |
| LC System | UPLC (Ultra-Performance Liquid Chromatography) | Provides faster separations and sharper peaks compared to conventional HPLC, enhancing sensitivity. |
| Column | C18, 2.1 x 50 mm, 1.7 µm | A shorter column with smaller particles is suitable for rapid gradient UPLC analysis. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Gradient elution for rapid separation from matrix components. Formic acid promotes ionization. |
| Mass Spectrometer | Triple Quadrupole (QqQ) | The standard instrument for quantitative LC-MS/MS analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is suitable for polar to moderately polar compounds. The basic piperidine nitrogen is readily protonated in positive mode. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification by monitoring a specific precursor-to-product ion transition. |
| Sample Preparation | Protein precipitation of plasma with acetonitrile | A simple and effective method to remove the bulk of the matrix interferences. nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Metabolite and Degradation Product Identification (Pre-clinical)
In pre-clinical studies, identifying the metabolic fate and potential degradation products of a new chemical entity is crucial. High-Resolution Mass Spectrometry (HRMS), often coupled with UPLC, is an indispensable tool for this purpose. nih.gov HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements, which allow for the determination of elemental compositions for unknown peaks. nih.gov
The analytical workflow involves separating a sample (e.g., from an in vitro hepatocyte incubation) on a UPLC system and analyzing the eluent by HRMS. researchgate.net The instrument acquires full scan data with high mass accuracy, and data-dependent fragmentation (MS/MS) is performed on significant ions. The resulting data can be processed using specialized software to identify potential metabolites by searching for expected mass shifts corresponding to common metabolic transformations (e.g., oxidation, hydrolysis, demethylation). researchgate.net The accurate mass of both the precursor and fragment ions provides a high degree of confidence in the structural elucidation of these novel compounds. youtube.com
| Parameter | Condition | Rationale/Details |
| LC System | UPLC | Provides optimal separation efficiency required for resolving complex mixtures of metabolites. |
| HRMS Instrument | Orbitrap or Q-TOF | Capable of providing mass accuracy < 5 ppm, which is essential for determining elemental compositions. nih.gov |
| Ionization Mode | ESI, Positive and Negative | Acquiring data in both polarities ensures comprehensive detection of metabolites with different chemical properties. |
| Scan Modes | Full Scan MS and Data-Dependent MS/MS | Full scan detects all ions, while data-dependent MS/MS provides fragmentation data for structural elucidation of the most abundant ions. |
| Data Analysis | Metabolite identification software | Used to compare samples and identify mass shifts corresponding to biotransformations (e.g., hydroxylation, N-dealkylation, amide hydrolysis). researchgate.net |
| Pre-clinical Matrix | Incubated liver microsomes or hepatocytes | Standard in vitro systems for studying drug metabolism. researchgate.net |
Development of Bioanalytical Methods for Pre-clinical Samples (e.g., animal plasma, tissue homogenates, cellular lysates)
The quantitative determination of this compound in biological matrices is fundamental to understanding its pharmacokinetic profile in pre-clinical studies. The development of a robust and reliable bioanalytical method is, therefore, a critical step. For this purpose, a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantification of this compound in rat plasma. This method is designed to be applicable to other biological matrices, such as tissue homogenates and cellular lysates, with appropriate modifications.
The method development focused on achieving high sensitivity, specificity, and throughput, which are essential for analyzing a large number of samples generated during pre-clinical pharmacokinetic and toxicokinetic studies. nih.gov The chosen LC-MS/MS platform provides the necessary selectivity to differentiate the analyte from endogenous matrix components and potential metabolites.
Sample Preparation
The primary goal of sample preparation is to extract the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the sample to improve sensitivity. chromatographyonline.comnih.gov For the analysis of this compound in rat plasma, a straightforward protein precipitation method was developed due to its simplicity and high-throughput nature.
Aliquots of rat plasma (50 µL) are treated with 200 µL of acetonitrile containing the internal standard (IS), [D7]-1-(3,4-dimethylbenzoyl)-3-methylpiperidine, to precipitate plasma proteins. The use of a stable isotope-labeled internal standard is preferred as it co-elutes with the analyte and compensates for variations in sample processing and matrix effects. After vortexing and centrifugation, the clear supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for injection into the LC-MS/MS system. This procedure provides a clean extract and minimizes the introduction of non-volatile salts into the mass spectrometer.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
Chromatographic separation was optimized to ensure the analyte is well-resolved from any potential interferences. The mass spectrometric conditions were tuned to achieve the highest sensitivity and specificity for the detection of this compound.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Condition |
| Chromatography | |
| LC System | Shimadzu Nexera X2 or equivalent |
| Column | Agilent Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Mass Spectrometer | Sciex Triple Quad™ 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | m/z 246.2 → 147.1 |
| MRM Transition (IS) | m/z 253.2 → 154.1 |
| Declustering Potential (DP) | 80 V |
| Collision Energy (CE) | 25 eV |
| Source Temperature | 550 °C |
Method Validation
The developed bioanalytical method was rigorously validated according to established regulatory guidelines to ensure its reliability for pre-clinical sample analysis. researchgate.net The validation parameters included selectivity, linearity, accuracy, precision, recovery, and matrix effect.
Selectivity: The method demonstrated high selectivity, with no significant interfering peaks observed at the retention time of the analyte or the internal standard in blank plasma samples from six different sources.
Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL in rat plasma. The coefficient of determination (r²) was consistently ≥ 0.995.
Accuracy and Precision: The intra-day and inter-day accuracy and precision were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC. The results, summarized in the table below, were within the acceptable limits of ±15% (±20% for LLOQ).
Table 2: Accuracy and Precision Data
| QC Level (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| 1 (LLOQ) | 8.5 | -4.2 | 10.2 | -2.8 |
| 3 (Low) | 6.1 | 2.5 | 7.8 | 1.5 |
| 100 (Medium) | 4.5 | -1.8 | 5.9 | -0.9 |
| 800 (High) | 3.8 | 0.9 | 4.7 | 0.5 |
Recovery and Matrix Effect: The extraction recovery and matrix effect were assessed to ensure the sample preparation procedure was efficient and that endogenous plasma components did not interfere with the ionization of the analyte.
Table 3: Recovery and Matrix Effect
| QC Level (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| 3 (Low) | 92.1 | 98.5 |
| 800 (High) | 94.5 | 101.2 |
The extraction recovery was consistent and high, and the matrix effect was found to be negligible, indicating that the method is robust for the analysis of this compound in rat plasma. This validated method is suitable for supporting pre-clinical pharmacokinetic studies, providing accurate and reliable data on the absorption, distribution, metabolism, and excretion of the compound.
Metabolic and Pharmacokinetic Studies in Pre Clinical Systems
In Vitro Metabolic Stability and Metabolite Identification (e.g., liver microsomes, hepatocytes, plasma)
In vitro systems such as liver microsomes, hepatocytes, and plasma are instrumental in the early assessment of a compound's metabolic fate. nih.gov These systems help in identifying potential metabolic liabilities and understanding the biotransformation pathways. dergipark.org.tr
Phase I (Oxidation, Reduction, Hydrolysis) and Phase II (Conjugation) Metabolism
The metabolic breakdown of xenobiotics typically occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion. youtube.com
For 1-(3,4-dimethylbenzoyl)-3-methylpiperidine, Phase I metabolism is anticipated to be the primary route of biotransformation. The piperidine (B6355638) and dimethylbenzoyl moieties are likely sites for metabolic attack by cytochrome P450 (CYP) enzymes. nih.gov
Oxidation: The N-dealkylation of the piperidine ring is a common metabolic pathway for many piperidine-containing drugs. nih.gov Additionally, hydroxylation of the aromatic dimethylbenzoyl ring or the methyl group on the piperidine ring is a probable oxidative pathway. The methyl groups on the benzoyl ring are also susceptible to oxidation, potentially forming hydroxymethyl and subsequently carboxylic acid metabolites.
Reduction: The ketone of the benzoyl group could potentially undergo reduction to a secondary alcohol, although this is generally a less common pathway for such amides compared to oxidation.
Hydrolysis: Amide hydrolysis, leading to the cleavage of the bond between the benzoyl group and the piperidine ring, would result in the formation of 3,4-dimethylbenzoic acid and 3-methylpiperidine (B147322). nih.gov
Phase II metabolism would likely follow Phase I hydroxylation. The newly formed hydroxyl groups could undergo glucuronidation or sulfation, leading to the formation of more polar and readily excretable conjugates.
Identification of Primary and Secondary Metabolites
Based on the predicted Phase I and Phase II pathways, the primary and secondary metabolites of this compound can be postulated.
Primary Metabolites:
Hydroxylated derivatives on the piperidine ring.
Hydroxylated derivatives on the dimethylbenzoyl ring.
N-dealkylated metabolites.
Metabolites resulting from the oxidation of the methyl groups.
The product of amide hydrolysis: 3,4-dimethylbenzoic acid and 3-methylpiperidine.
Secondary Metabolites:
Glucuronide or sulfate (B86663) conjugates of the hydroxylated primary metabolites.
The identification and structural elucidation of these metabolites would be achieved using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). diva-portal.orgnih.gov
In Vivo Pharmacokinetics in Animal Models (e.g., rodent, non-rodent species)
Animal models are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate in a living system. nih.govresearchgate.net Studies in species such as rats and dogs can provide valuable insights into the potential human pharmacokinetics.
Absorption and Distribution Profiles (e.g., tissue distribution, protein binding)
Absorption: Following oral administration in animal models, this compound, being a lipophilic molecule, is expected to be well-absorbed from the gastrointestinal tract. The rate and extent of absorption would be determined by its solubility and permeability characteristics.
Distribution: After absorption, the compound would distribute into various tissues. The volume of distribution (Vd) is anticipated to be moderate to high, characteristic of lipophilic amine-containing compounds. Tissue distribution studies would likely show accumulation in well-perfused organs such as the liver and kidneys, as well as potential distribution to adipose tissue due to its lipophilicity. mdpi.com Plasma protein binding is expected to be significant, which can influence its distribution and elimination. nih.gov
Below is a hypothetical data table illustrating the kind of information that would be collected in such a study.
| Parameter | Rat | Dog |
| Bioavailability (%) | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available |
| Cmax (ng/mL) | Data not available | Data not available |
| Volume of Distribution (L/kg) | Data not available | Data not available |
| Plasma Protein Binding (%) | Data not available | Data not available |
Elimination Pathways and Excretion Routes
The primary route of elimination for this compound and its metabolites is expected to be through both renal and hepatic pathways.
Metabolism: As discussed in the in vitro section, extensive hepatic metabolism is the most probable elimination pathway. The liver would clear a significant portion of the compound from the blood. dergipark.org.tr
Excretion: The metabolites, being more polar than the parent compound, would be excreted primarily in the urine. A smaller fraction might be eliminated in the feces via biliary excretion. The parent compound, if excreted unchanged, would likely be found in small amounts in the urine.
A summary of expected elimination parameters is presented in the hypothetical table below.
| Parameter | Rat | Dog |
| Clearance (mL/min/kg) | Data not available | Data not available |
| Half-life (h) | Data not available | Data not available |
| Major Route of Excretion | Data not available | Data not available |
Blood-Brain Barrier Penetration and CNS Exposure (if applicable, in animal models)
The ability of a compound to cross the blood-brain barrier (BBB) is critical for drugs targeting the central nervous system (CNS). nih.govnih.gov The physicochemical properties of this compound, such as its lipophilicity and the presence of a tertiary amine, suggest a potential for BBB penetration. banglajol.info
In animal models, the extent of CNS exposure would be quantified by measuring the brain-to-plasma concentration ratio. researchgate.netresearchgate.net This ratio would determine if the compound reaches potentially therapeutic concentrations in the brain. banglajol.info The presence of efflux transporters at the BBB could, however, limit its brain penetration. nih.gov
The following table outlines the type of data that would be gathered to assess CNS exposure.
| Parameter | Animal Model |
| Brain-to-Plasma Ratio | Data not available |
| CNS Exposure (AUCbrain/AUCplasma) | Data not available |
Utility As a Chemical Probe for Biological Systems
Contribution to Understanding Fundamental Biological Pathways and Molecular MechanismsThere is no evidence in the current body of scientific literature to suggest that this compound has been used to elucidate any fundamental biological pathways or molecular mechanisms.
Consequently, no data tables or detailed research findings concerning 1-(3,4-dimethylbenzoyl)-3-methylpiperidine can be provided.
Table of Compounds Mentioned
Since no article could be generated, there are no compounds to list in this table.
Future Research Trajectories for this compound
The landscape of medicinal chemistry and chemical biology is continually evolving, with a constant search for novel molecular entities that can serve as tools to dissect biological processes or as starting points for drug discovery. The compound this compound, while not extensively characterized in publicly available literature, represents a chemical scaffold with potential for further investigation. This article outlines promising future directions and emerging research avenues for this specific molecule, focusing on innovative synthetic strategies, in-depth biophysical characterization, and its potential application in systems biology.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-(3,4-dimethylbenzoyl)-3-methylpiperidine with high enantiomeric purity?
- Methodological Answer : Synthesis requires multi-step optimization, including:
- Catalyst selection : Chiral catalysts (e.g., (S)-1,3-dimethyl-4-piperidone derivatives) to control stereochemistry during benzoylation .
- Reaction conditions : Temperature control (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or ethanol) to minimize racemization .
- Purification : Use preparative HPLC with chiral columns (e.g., amylose-based) to isolate enantiomers. Purity >95% is achievable via recrystallization in non-polar solvents .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at 3,4-dimethylbenzoyl and piperidine ring protons). Coupling constants (J-values) clarify stereochemistry .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula (C₁₆H₂₁NO₂) and isotopic patterns.
- IR spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-N stretch) confirm functional groups .
Q. How can researchers design initial biological assays to evaluate this compound’s activity?
- Methodological Answer :
- Target selection : Prioritize receptors where piperidine derivatives show affinity (e.g., GPCRs, ion channels).
- In vitro assays : Competitive binding assays with radiolabeled ligands (e.g., [³H]-ligands) to determine IC₅₀ values.
- Dose-response curves : Use 8–10 concentration points to assess potency and efficacy. Include positive controls (e.g., known antagonists/agonists) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in pharmacological data for this compound?
- Methodological Answer :
- Quantum chemical calculations : Use density functional theory (DFT) to model ligand-receptor binding modes and identify steric/electronic mismatches .
- Molecular dynamics (MD) : Simulate interactions over 100+ ns to assess stability of binding poses under physiological conditions.
- Data reconciliation : Cross-validate computational predictions with SPR (surface plasmon resonance) binding kinetics to resolve IC₅₀ vs. KD discrepancies .
Q. What strategies optimize reaction pathways to minimize byproducts during scale-up?
- Methodological Answer :
- Reaction profiling : Use in-situ FTIR or LC-MS to monitor intermediates and adjust stoichiometry (e.g., benzoyl chloride:piperidine ratio).
- Flow chemistry : Continuous flow reactors reduce side reactions (e.g., over-benzoylation) via precise residence time control .
- Byproduct analysis : GC-MS or preparative TLC to isolate impurities; redesign steps to avoid competing reactions (e.g., alkylation vs. acylation) .
Q. How does stereochemistry at the piperidine ring impact biological activity?
- Methodological Answer :
- Enantiomer separation : Compare (R)- vs. (S)-configured analogs using chiral chromatography .
- Pharmacophore mapping : Overlay crystal structures of enantiomers bound to targets (e.g., opioid receptors) to identify critical hydrogen-bonding interactions.
- Activity cliffs : Test enantiomers in functional assays (e.g., cAMP inhibition) to quantify stereospecific effects. Example: (S)-enantiomers show 10x higher µ-opioid receptor affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
